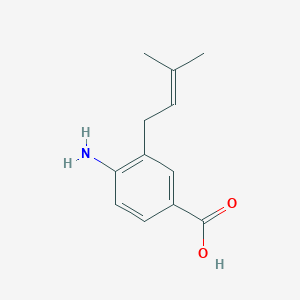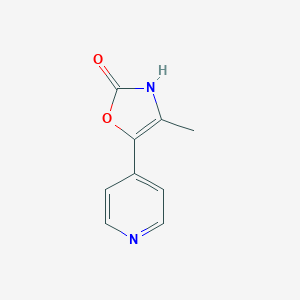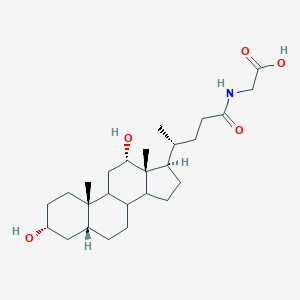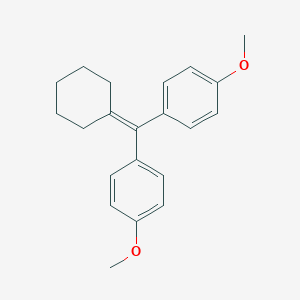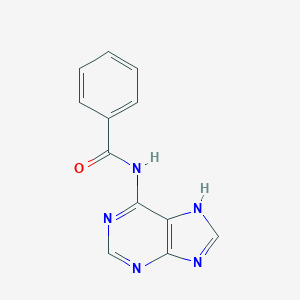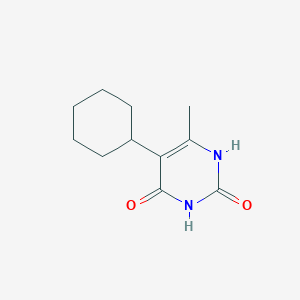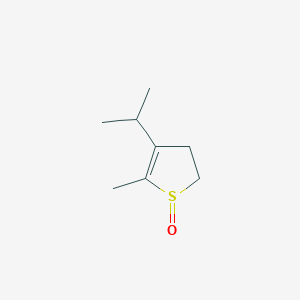![molecular formula C14H11NO3 B160868 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 5450-40-8](/img/structure/B160868.png)
2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
説明
“2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a chemical compound with the molecular formula C10H9NO3 . It is also known by other names such as “1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-” and "1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[(2-hydroxyethyl)amino]" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a compound named “6-((2-hydroxyethyl)thio)-2-(quinolin-8-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” was synthesized using N-(Quinolin-8-yl)-4-bromo-1,8-naphthalimide and mercaptoethanol in the presence of potassium carbonate anhydrous .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The InChI key for this compound is XKPZHSCHHBRGLY-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been used in the synthesis of novel fluorescent molecules, designed to display an OFF-ON and ON-OFF photoelectron transfer fluorescence switch upon interaction with a proton-donor drug .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 506.0±52.0 °C and a predicted density of 1.45±0.1 g/cm3 .科学的研究の応用
Synthesis of Bioactive Natural Products
The core structure of 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is similar to that found in many bioactive natural products. Researchers have been exploring the synthesis of pyrrolo[2,1-a]isoquinoline derivatives, which are structurally related and known for their presence in natural products with significant biological activities . These activities include anticancer properties, making the synthesis of such derivatives highly valuable for medicinal chemistry.
Anticancer Activity
Derivatives of this compound have been studied for their potential anticancer activity. The isoquinoline moiety is a common feature in many compounds with known anticancer properties. By modifying the 2-hydroxyethyl group, researchers can create analogs that may interact with cancer cell pathways .
Medicinal Chemistry and Drug Design
The structural flexibility of 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione allows for the creation of a variety of analogs. These analogs can be screened for activity against various infective pathogens and neurodegenerative disorders, making them valuable in the development of new therapeutic agents .
Organic Synthesis Methodologies
This compound is also used in developing new methodologies for organic synthesis. For example, the synthesis of pyrrolo[2,1-a]isoquinoline derivatives via one-pot three-component reactions demonstrates the compound’s utility in simplifying synthetic routes, which is beneficial for producing complex molecules more efficiently .
Biological Property Studies
The compound’s derivatives are used to study a range of biological properties, such as cell differentiation inhibition and cytotoxicity. These studies are crucial for understanding how structural changes in the molecule affect its biological activity and can lead to the discovery of new lead compounds for drug development .
Chemical Characterization Techniques
2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: and its derivatives serve as model compounds for developing and refining chemical characterization techniques like IR and NMR spectroscopy. These techniques are essential for confirming the structure of synthesized compounds and for studying their properties .
作用機序
While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have been reported to have interesting properties. For instance, a naphthalimide analogue was reported to selectively target breast cancer via the aryl hydrocarbon receptor (AHR) pathway .
将来の方向性
特性
IUPAC Name |
2-(2-hydroxyethyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-8-7-15-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(15)18/h1-6,16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZHSCHHBRGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202909 | |
| Record name | NSC 11547 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
CAS RN |
5450-40-8 | |
| Record name | 2-Naphthalimidoethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5450-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 11547 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NAPHTHALIMIDOETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1N3AMB16I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



